1-{[4-(Dimethylamino)phenyl]amino}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-{[4-(Dimethylamino)phenyl]amino}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile” is a mouthful, but its structure holds intriguing possibilities. Let’s break it down:
Chemical Formula: C₂₃H₂₁N₅
Structure: It combines a benzimidazole core with a pyridine ring, featuring a dimethylamino group and a cyano (carbonitrile) functional group.
Preparation Methods
Synthetic Routes:
Key Precursor: Start with N-(1H-benzimidazol-2-yl)carbonyl hydrazide dicyanide (Compound 2), which is synthesized by coupling 2-aminobenzimidazole (Compound 1) with malononitrile in pyridine.
Diverse Amination Reactions: Compound 2 reacts with various secondary amines (such as piperidine, morpholine, piperazine, diphenylamine, N-methylglucamine, and diethanolamine) in boiling ethanol to yield different acrylonitrile derivatives (Compounds 3–8).
Industrial Production:
While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.
Chemical Reactions Analysis
Reactivity: Compound 2 exhibits interesting behavior, yielding 4-[(1H-benzimidazol-2-yl)diazenyl]-1H-pyrazole-3,5-diamine (Compound 9) upon reaction with hydrazine hydrate.
Further Transformations: Compound 2 reacts with ethyl cyanoacetate in the presence of sodium ethoxide to form 4-amino-1-(1H-benzimidazol-2-yl)-6-imino-1,6-dihydropyridazine-3,5-dinitrile (Compound 11).
Scientific Research Applications
This compound’s versatility extends across disciplines:
Chemistry: Potential as a building block for novel heterocyclic compounds.
Biology: Investigate its interactions with biological targets.
Medicine: Explore its pharmacological properties.
Industry: Consider applications in materials science or catalysis.
Mechanism of Action
Targets: Investigate interactions with specific proteins or enzymes.
Pathways: Explore signaling pathways affected by this compound.
Comparison with Similar Compounds
While I don’t have an exhaustive list, consider exploring related benzimidazole derivatives like benzimidazoles with different substituents or fused ring systems.
Properties
Molecular Formula |
C23H23N5 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
1-[4-(dimethylamino)anilino]-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C23H23N5/c1-15(2)18-13-22(25-16-9-11-17(12-10-16)27(3)4)28-21-8-6-5-7-20(21)26-23(28)19(18)14-24/h5-13,15,25H,1-4H3 |
InChI Key |
MHZOIVDSXQKAOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC=C(C=C4)N(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.